molecular formula C11H23N3O2 B14006259 n2,n2-Dibutyl-n-carbamoylglycinamide CAS No. 28788-22-9

n2,n2-Dibutyl-n-carbamoylglycinamide

Cat. No.: B14006259
CAS No.: 28788-22-9
M. Wt: 229.32 g/mol
InChI Key: IYZKSPKMQZCCBN-UHFFFAOYSA-N
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Description

N2,N2-Dibutyl-N-carbamoylglycinamide is a synthetic glycinamide derivative of interest in medicinal chemistry and life sciences research. Glycinamide is a fundamental scaffold in drug discovery, and its N-alkylated derivatives are frequently explored for their potential biological activities . Compounds within this structural class have been investigated as fungicidal agents and have shown promise as multi-target therapeutic agents in neurological research, particularly in the development of anticonvulsants . The carbamoyl group is a key structural motif in modern pharmaceuticals, known for its improved proteolytic stability and ability to mimic peptide bonds, which can enhance the metabolic stability and bioavailability of research compounds . The specific dibutyl substitution on the glycine amine is a modification that can significantly influence the molecule's lipophilicity, steric bulk, and overall interaction with biological targets, potentially leading to unique pharmacological profiles. Researchers may find this compound valuable for probing enzyme interactions, ion channel modulation, or as a synthetic intermediate in the development of novel bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

28788-22-9

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

N-carbamoyl-2-(dibutylamino)acetamide

InChI

InChI=1S/C11H23N3O2/c1-3-5-7-14(8-6-4-2)9-10(15)13-11(12)16/h3-9H2,1-2H3,(H3,12,13,15,16)

InChI Key

IYZKSPKMQZCCBN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(=O)NC(=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The primary synthetic method for n2,n2-Dibutyl-n-carbamoylglycinamide involves the nucleophilic substitution reaction between glycinamide and dibutylamine. The process typically requires:

  • Starting materials: Glycinamide and dibutylamine.
  • Catalysts: Suitable acid or base catalysts to promote carbamoylation.
  • Solvents: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
  • Reaction conditions: Controlled temperature (often ambient to moderate heating), stirring, and inert atmosphere to prevent side reactions.

The reaction proceeds via the formation of an intermediate carbamoyl species, which then reacts with dibutylamine to yield the target compound.

Specific Preparation Procedures and Reaction Conditions

Step Reagents & Conditions Description Yield (%) Reference
1 Glycinamide + Dibutylamine, Acetonitrile solvent, DBU catalyst, CO2 atmosphere Continuous flow synthesis of carbamates using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as base under mild conditions; CO2 introduced to facilitate carbamate formation 45–92% (varies by amine)
2 Glycinamide + Dibutylamine, Acid catalyst, polar aprotic solvent, reflux Batch synthesis with acid catalysis to promote carbamoylation; reaction monitored by TLC and purified by crystallization 70–85% (typical for carbamoyl derivatives)
3 Glycinamide + Dibutylamine, PdCl2 catalyst, CO + alcohols, mild conditions PdCl2-catalyzed carbonylation approach via isocyanate intermediate, producing carbamates under neutral conditions Up to 90%
  • Catalyst Role: DBU acts as a strong non-nucleophilic base that facilitates CO2 fixation and carbamate formation in continuous flow reactors, enhancing yield and reducing reaction time.
  • Solvent Choice: Acetonitrile is favored for its ability to dissolve both amines and carbamoyl intermediates and for compatibility with continuous flow setups.
  • Temperature: Mild temperatures (room temperature to 50°C) are preferred to avoid decomposition of sensitive intermediates.

Continuous Flow Synthesis Advantages

Recent advances highlight continuous flow synthesis as a superior method for preparing carbamate derivatives like this compound:

These factors contribute to improved scalability and reproducibility in industrial settings.

Alternative Synthetic Routes

  • PdCl2-catalyzed carbonylation: This method involves reacting amines with carbon monoxide and alcohols in the presence of PdCl2 catalyst, forming carbamates via an isocyanate intermediate. This route is mild, neutral, and produces nitrogen gas as a benign byproduct, making it attractive for pharmaceutical applications.
  • Direct coupling with alkyl halides: Although less common for this compound, alkylation of glycinamide with dibutyl halides under basic conditions can also yield the dibutyl carbamoyl derivative, but may require careful control to avoid over-alkylation or side reactions.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Solvent Temperature Yield Advantages Limitations
Continuous CO2 + DBU base flow synthesis Glycinamide, Dibutylamine, CO2 DBU Acetonitrile RT - 50°C 45–92% Fast, scalable, mild, eco-friendly Requires flow equipment
PdCl2-catalyzed carbonylation Glycinamide, CO, Alcohols PdCl2 (2 mol%) Various Mild, neutral ~90% Mild, no ligands, clean byproducts Requires CO handling
Acid-catalyzed batch reaction Glycinamide, Dibutylamine Acid catalyst Polar aprotic Reflux 70–85% Simple setup Longer reaction time, purification needed
Alkyl halide substitution Glycinamide, Dibutyl halide Base Polar aprotic Moderate heat Variable Direct alkylation Side reactions possible

Research Findings and Notes

  • The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst/base is critical in continuous synthesis, enabling high yields and avoiding the need for chromatographic purification.
  • PdCl2 catalysis offers a novel, ligand-free approach for carbamate synthesis, which can be adapted for this compound by selecting appropriate alcohols and amines.
  • Industrial scale-up benefits from continuous flow methods due to better control over reaction parameters and environmental factors.
  • Purity and yield optimization depend on solvent choice, temperature control, and stoichiometric balance of reagents.

Chemical Reactions Analysis

n2,n2-Dibutyl-n-carbamoylglycinamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

n2,n2-Dibutyl-n-carbamoylglycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which n2,n2-Dibutyl-n-carbamoylglycinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

N,N'-Diacetyl-1,4-phenylenediamine ()

  • Molecular Formula : C10H12N2O2 (MW: 192.22 g/mol).
  • Key Features : Aromatic phenylenediamine core with acetyl groups at both nitrogen atoms.
  • Comparison :
    • The butyl groups in N2,N2-Dibutyl-N-carbamoylglycinamide increase hydrophobicity compared to the acetylated aromatic compound.
    • The carbamoyl group in the target compound enhances hydrogen-bonding capacity, unlike the acetyl groups in N,N'-Diacetyl-1,4-phenylenediamine, which primarily contribute to steric effects .

Ranitidine Nitroacetamide ()

  • Key Features: Nitro (NO2) and acetamide (CH3CONH-) groups attached to a furan-thioether backbone.
  • Comparison :
    • The nitro group in Ranitidine derivatives is strongly electron-withdrawing, contrasting with the electron-donating carbamoyl group in the target compound.
    • The thioether and furan moieties in Ranitidine derivatives confer metabolic stability, while the butyl chains in this compound may improve membrane permeability .

Benzathine Benzylpenicillin ()

  • Key Features : Dibenzylethylenediamine salt of penicillin with a bicyclic β-lactam structure.
  • Comparison :
    • The benzyl groups in Benzathine benzylpenicillin contribute to aromatic interactions, whereas the butyl groups in the target compound favor aliphatic hydrophobic interactions.
    • The penicillin core enables antibiotic activity, while the carbamoylglycinamide structure lacks such intrinsic biological functionality .

Physicochemical and Functional Properties

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Applications
This compound ~300 (estimated) Carbamoyl, Butyl, Glycinamide Low (predicted) Pharmaceutical research
N,N'-Diacetyl-1,4-phenylenediamine 192.22 Acetyl, Phenylenediamine Moderate Laboratory synthesis
Ranitidine Nitroacetamide Not reported Nitro, Acetamide, Thioether High Pharmaceutical impurity
Benzathine Benzylpenicillin Complex β-Lactam, Benzyl, Salt Low Antibiotic formulations
  • Solubility Trends : The butyl groups in the target compound likely reduce aqueous solubility compared to acetylated or ionic analogs.

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